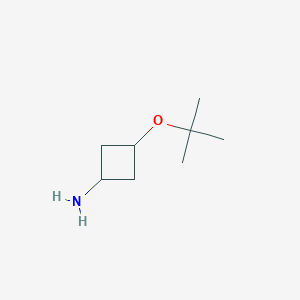
8-(Hydroxyamino)-8-oxooctanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 8-(Hydroxyamino)-8-oxooctanoic acid is not explicitly mentioned in the available literature .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, hydroxy amino acids (HAAs) are known to have unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes .Applications De Recherche Scientifique
Biomarker of Oxidative DNA Damage
8-Hydroxy-2'-deoxyguanosine (8-OH-dG), a derivative of 8-(Hydroxyamino)-8-oxooctanoic acid, is extensively studied as a biomarker of oxidative DNA damage. This biomarker is significant in assessing the impact of oxidative stress on DNA integrity. In various studies, electrochemical biosensors have been developed for the detection of 8-OH-dG in biological samples, demonstrating its utility in monitoring oxidative DNA damage in real-time (Jia, Liu, & Wang, 2015).
Cancer Research
Oxidative DNA damage, as indicated by the presence of 8-OH-dG, plays a crucial role in the pathogenesis of various cancers. Research has identified increased levels of 8-OH-dG in patients with colorectal cancer, suggesting its potential as a biomarker for cancer risk estimation and early detection (Guo et al., 2016). Additionally, the role of 8-OH-dG in breast cancer prognosis has been explored, indicating its importance in understanding cancer progression and treatment outcomes (Sova et al., 2010).
Neurodegenerative Diseases
Studies on Parkinson's Disease (PD) have employed 8-OH-dG as a biomarker to evaluate the progression of the disease. Elevated levels of urinary 8-OH-dG were observed in patients with PD, suggesting its potential as a non-invasive biomarker for monitoring disease progression (Sato, Mizuno, & Hattori, 2005).
Orientations Futures
Compounds containing the 8-Hydroxyquinoline moiety have been identified as having huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Hydroxy amino acids (HAAs) are of great biological importance and have the potential to serve as a multifunctional building block in organic synthesis . These findings suggest potential future directions for the study and application of 8-(Hydroxyamino)-8-oxooctanoic acid.
Propriétés
IUPAC Name |
8-(hydroxyamino)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-7(9-13)5-3-1-2-4-6-8(11)12/h13H,1-6H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDVONJRSJFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614762 | |
| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149647-86-9 | |
| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(HYDROXYAMINO)-8-OXOOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4CYV86ENG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















